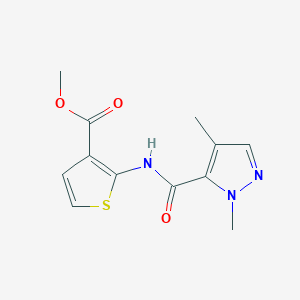
2-Pyridin-3-yloxyethyl 3,6-dichloropyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Pyridin-3-yloxyethyl 3,6-dichloropyridine-2-carboxylate, also known as PD173074, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. PD173074 has been shown to inhibit the activity of fibroblast growth factor receptor (FGFR), which plays a key role in cell proliferation, differentiation, and survival.
Scientific Research Applications
Coordination Chemistry and Framework Structures
Pyridine derivatives, including compounds structurally similar to 2-Pyridin-3-yloxyethyl 3,6-dichloropyridine-2-carboxylate, have been extensively studied for their reactivity towards metal salts, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). For instance, reactions of pyridine-based ligands with Zn(II) salts in the presence of pyridine can result in the formation of zigzag coordination polymers, where the pyridine molecules coordinate to each Zn(II) ion, giving it hexacoordination. These structures can vary significantly depending on the presence of additional ligands and the metal ions used, showcasing the versatility of pyridine derivatives in constructing complex coordination architectures (Ghosh, Savitha, & Bharadwaj, 2004).
Synthesis of Complex Molecules
Pyridine and its derivatives serve as crucial intermediates in the synthesis of complex molecules. For example, 2,6-di(pyrazol-1-yl)pyridine derivatives, related to the core structure of 2-Pyridin-3-yloxyethyl 3,6-dichloropyridine-2-carboxylate, have been utilized in creating luminescent lanthanide compounds for biological sensing and iron complexes that exhibit unusual thermal and photochemical spin-state transitions. These applications highlight the role of pyridine derivatives in the synthesis of functional materials and biologically relevant compounds (Halcrow, 2005).
Photocatalytic Applications
The photocatalytic degradation of pyridine compounds in water, including those structurally related to 2-Pyridin-3-yloxyethyl 3,6-dichloropyridine-2-carboxylate, has been investigated to address environmental concerns. Pyridine derivatives, due to their structural similarity to many pesticides, can be efficiently degraded using photocatalysis over TiO2. This process leads to the formation of less harmful intermediates and eventually to mineralization, showcasing the potential of pyridine derivatives in environmental remediation applications (Maillard-Dupuy, Guillard, Courbon, & Pichat, 1994).
Drug Delivery Systems
Pyridine derivatives, similar to 2-Pyridin-3-yloxyethyl 3,6-dichloropyridine-2-carboxylate, have found applications in drug delivery systems. For instance, the encapsulation of lipophilic pyrenyl derivatives in water-soluble metalla-cages demonstrates the potential of pyridine-based compounds in delivering biologically active molecules. This approach allows for the controlled release of drugs and increases their solubility and bioavailability, highlighting the importance of pyridine derivatives in pharmaceutical sciences (Mattsson, Zava, Renfrew, Sei, Yamaguchi, Dyson, & Therrien, 2010).
properties
IUPAC Name |
2-pyridin-3-yloxyethyl 3,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O3/c14-10-3-4-11(15)17-12(10)13(18)20-7-6-19-9-2-1-5-16-8-9/h1-5,8H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKHMTNCLPZUKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCCOC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yloxy)ethyl 3,6-dichloropyridine-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-3-methylbenzenesulfonamide](/img/structure/B2469284.png)
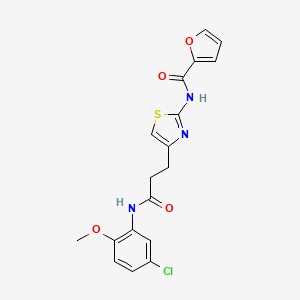

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-3-sulfonamide](/img/structure/B2469289.png)
![1'-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2469291.png)
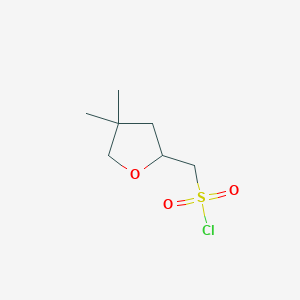
![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramide](/img/structure/B2469294.png)

![2-Ethyl-5-((3-fluorophenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2469299.png)
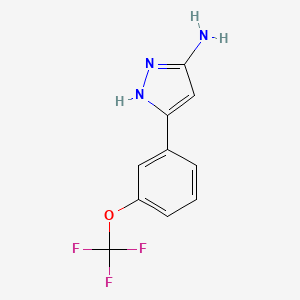
![8-(4-Chlorophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2469302.png)
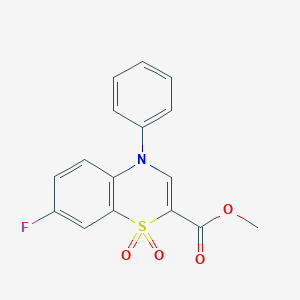
![4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2469305.png)
